Phytonadiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Identification and Classification:

Phytonadiol is not a recognized scientific term and does not appear in any scientific databases or literature. It is likely a misspelling or alternative name for phylloquinone, which is the most common form of vitamin K. Vitamin K is a group of fat-soluble vitamins essential for several biological functions, including blood clotting, bone health, and regulation of calcium metabolism [National Institutes of Health, ].

Function in Research:

Phylloquinone (vitamin K1) plays a crucial role in scientific research, particularly in studies related to:

- Blood Coagulation: Phylloquinone is essential for the activation of several proteins involved in the blood clotting cascade. Researchers use it to investigate various aspects of hemostasis (blood clotting), including the mechanisms of action of anticoagulant drugs like warfarin [National Institutes of Health, ].

- Bone Metabolism: Phylloquinone is necessary for the proper function of osteocalcin, a protein involved in bone formation and mineralization. Researchers use it to study bone health, osteoporosis, and the effects of various interventions on bone mineral density [Linus Pauling Institute, ].

- Vitamin K Deficiency: Researchers use phylloquinone to investigate the effects of vitamin K deficiency on various health outcomes, including bleeding disorders, bone health, and cardiovascular disease [National Institutes of Health, ].

Research Limitations:

While phylloquinone (vitamin K1) is a valuable tool in scientific research, it has some limitations:

- Limited Scope: Phylloquinone is only one form of vitamin K. Other forms, like menaquinones (vitamin K2), have different functions and require separate investigation.

- Dosage Considerations: The effects of phylloquinone can depend on the dosage used. Researchers need to carefully control the dosage to ensure accurate and reproducible results.

- Ethical Considerations: Studies involving human subjects require ethical approval and informed consent.

Phytonadiol, also known as Vitamin K1 or phylloquinone, is a fat-soluble vitamin essential for various physiological functions, particularly in the blood coagulation process. Its chemical structure is characterized by the formula , with a molecular weight of approximately 450.70 g/mol. Phytonadiol is a yellow to amber viscous liquid that is insoluble in water but soluble in organic solvents like chloroform and slightly soluble in ethanol . It plays a crucial role as a cofactor for enzymes involved in the post-translational modification of certain proteins, specifically those required for blood clotting, such as prothrombin (factor II), and factors VII, IX, and X .

- Gamma-Carboxylation: Phytonadiol acts as a cofactor for gamma-glutamyl carboxylase, which catalyzes the carboxylation of glutamic acid residues on clotting factors, converting them into their active forms .

- Metabolism: In the liver, phytonadiol is metabolized mainly via oxidation and reduction cycles, involving enzymes such as cytochrome P450 . The metabolic pathways include conversion into menaquinone-4 (MK-4), another form of Vitamin K, through cleavage and prenylation processes .

- Elimination: Phytonadiol is primarily excreted via bile and urine after undergoing hepatic metabolism .

Phytonadiol's primary biological function is its role in coagulation. It is essential for synthesizing vitamin K-dependent proteins that are crucial for blood clotting. In cases of vitamin K deficiency, phytonadiol administration can reverse anticoagulant-induced hypoprothrombinemia effectively . Additionally, it has been linked to various biological activities beyond coagulation, including potential roles in bone metabolism and cardiovascular health due to its involvement in the synthesis of proteins that regulate these systems .

Phytonadiol can be synthesized through several methods:

- Natural Extraction: It is naturally found in green leafy vegetables and certain plant oils. Extraction from these sources involves solvent extraction techniques to isolate the vitamin from plant material.

- Chemical Synthesis: Synthetic methods involve multi-step organic reactions starting from simpler precursors. This can include processes like alkylation and cyclization to form the naphthoquinone structure characteristic of phytonadiol .

- Microbial Fermentation: Some studies have explored using genetically modified microorganisms to produce phytonadiol through fermentation processes, providing an alternative to chemical synthesis .

Phytonadiol has several important applications:

- Medical Use: It is primarily used to treat and prevent bleeding disorders associated with vitamin K deficiency, especially in patients on anticoagulant therapy like warfarin . It is also utilized in neonatal care to prevent hemorrhagic disease.

- Nutritional Supplementation: Phytonadiol is included in dietary supplements aimed at enhancing vitamin K intake for bone health and cardiovascular function.

- Cosmetic Industry: Due to its antioxidant properties, phytonadiol is sometimes incorporated into skincare products aimed at improving skin health and reducing oxidative stress .

Research indicates that phytonadiol can interact with various medications:

- Anticoagulants: Phytonadiol can reverse the effects of anticoagulants like warfarin by replenishing vitamin K-dependent clotting factors .

- Drug Metabolism: Certain drugs may affect the metabolism of phytonadiol or vice versa, leading to altered pharmacokinetics and pharmacodynamics .

- Adverse Reactions: Administration via intravenous or intramuscular routes may lead to serious allergic reactions such as anaphylaxis; thus, careful monitoring during administration is recommended .

Several compounds share structural or functional similarities with phytonadiol:

| Compound Name | Structure Type | Key Functions | Unique Features |

|---|---|---|---|

| Menaquinone-4 | Vitamin K2 | Involved in calcium metabolism and bone health | Synthesized by gut bacteria |

| Menadione | Synthetic Vitamin K | Acts as a precursor for other forms of Vitamin K | Water-soluble; less effective than K1 |

| Phylloquinone | Natural form of Vitamin K | Essential for blood coagulation | Found abundantly in green vegetables |

Phytonadiol is unique due to its specific role as a cofactor for gamma-carboxylation processes critical for blood coagulation, while other forms may have different metabolic pathways or solubility characteristics.

Molecular Formula and Weight

Phytonadiol, also known as phylloquinone or vitamin K1, possesses the molecular formula C₃₁H₄₆O₂ [1] [2] [4]. The compound exhibits a molecular weight of 450.70 grams per mole, making it a relatively large lipophilic molecule [2] [4] [5]. The Chemical Abstracts Service (CAS) registry number for phytonadiol is 84-80-0, which serves as its unique chemical identifier [2] [4]. The International Union of Pure and Applied Chemistry (IUPAC) Standard InChI Key for phytonadiol is MBWXNTAXLNYFJB-JHBCSKSVSA-N [2] [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₁H₄₆O₂ | [1] [2] [4] |

| Molecular Weight | 450.70 g/mol | [2] [4] [5] |

| CAS Registry Number | 84-80-0 | [2] [4] |

| InChI Key | MBWXNTAXLNYFJB-JHBCSKSVSA-N | [2] [4] |

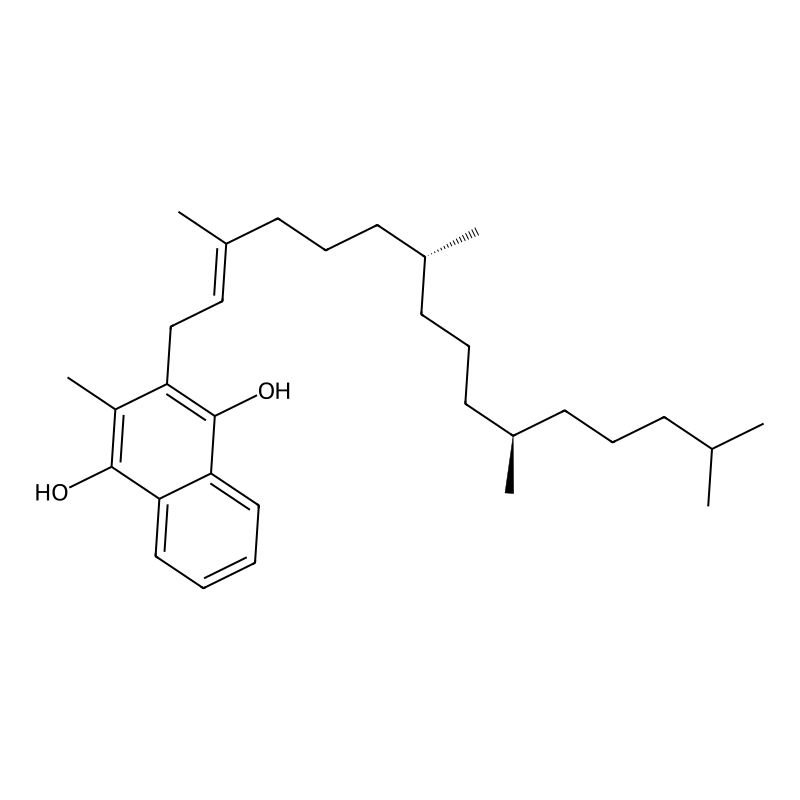

Structural Characteristics and Phytyl Sidechain

The structural architecture of phytonadiol is characterized by a 2-methyl-1,4-naphthoquinone core ring system substituted with a distinctive phytyl sidechain at the C3 position [10] [11]. The complete IUPAC nomenclature describes the compound as 2-methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1,4-dihydronaphthalene-1,4-dione [8]. The naphthoquinone ring serves as the fundamental structural motif responsible for the biological activity of vitamin K compounds [20].

The phytyl sidechain represents a saturated isoprenoid chain containing 20 carbon atoms with the systematic name 3,7,11,15-tetramethyl-2-hexadecenyl [10] [11]. This sidechain distinguishes phytonadiol from other vitamin K variants, particularly the menaquinones which contain polyisoprenyl sidechains of varying lengths [3]. The phytyl group is attached to the naphthoquinone ring through a carbon-carbon bond at position 3, creating the characteristic structure that defines this vitamin K1 compound [11].

Research indicates that the phytyl sidechain undergoes omega hydroxylation by cytochrome P450 4F2 during metabolic processes [11]. The sidechain is subsequently cleaved to fragments of 5 or 7 carbons in length and then glucuronidated prior to elimination from biological systems [11].

Stereochemistry and (E) Trans Double Bond Configuration

Phytonadiol exhibits complex stereochemical properties arising from both geometric isomerism and chiral centers within its molecular structure [25]. The molecule contains two chiral centers located at positions C7 and C11 of the phytyl sidechain, each capable of existing in either R or S configuration [25]. This arrangement generates the theoretical possibility of eight diastereomers for phytonadiol, comprising four stereoisomers in the trans configuration and four in the cis configuration [25].

The biologically active form of phytonadiol corresponds to the 2'-trans-7R,11R-stereoisomer [25]. The critical geometric feature is the presence of an (E) trans double bond between carbons 2 and 3 of the phytyl sidechain [3] [10]. This trans configuration is essential for biological activity, as research demonstrates that cis isomers possess negligible biological activity compared to their trans counterparts [10] [12].

| Stereochemical Feature | Configuration | Biological Activity | Reference |

|---|---|---|---|

| Double Bond Geometry | (E) Trans | High | [3] [10] |

| Double Bond Geometry | (Z) Cis | Negligible | [10] [12] |

| Chiral Centers | 7R,11R | Active form | [25] |

| Total Diastereomers | 8 possible | Variable | [25] |

Studies in rats reveal that the cis vitamin K1 isomer demonstrates practically no biological activity, although its tissue distribution pattern remains similar to that of the trans form [10]. The exception occurs in liver tissue, where concentrations of the cis isomer exceed those of the trans form [10]. Furthermore, the cis isomer exhibits slower hepatic clearance compared to the trans isomer and associates preferentially with mitochondrial fractions rather than endoplasmic reticulum fractions where the vitamin K cycle operates [10].

Commercially synthesized phytonadiol invariably contains both cis and trans isomers [12] [25]. The United States Pharmacopeia monograph establishes an upper limit for Z isomer content at no more than 21.0 percent [25]. Natural phytonadiol exists predominantly in the trans configuration, while synthetic preparations contain appreciable quantities of the cis configuration [25].

Physical Properties and Appearance

Phytonadiol manifests as a clear, yellow to amber, viscous liquid at room temperature [5] [15]. The compound exhibits a characteristic yellow to dark yellow coloration due to its absorption properties in the ultraviolet-visible spectrum [15] [26]. The substance is described as odorless or nearly odorless, contributing to its suitability for pharmaceutical applications [5] [15] [26].

The melting point of phytonadiol occurs at approximately -20°C, indicating its liquid state under normal ambient conditions [17] [26] [27]. The boiling point ranges from 140°C to 145°C under standard atmospheric pressure [9] [26] [27]. The compound demonstrates a density of 0.984 grams per milliliter at 25°C [17] [26], with specific gravity values reported between 0.967 and 0.984 [26] [27].

| Physical Property | Value | Reference |

|---|---|---|

| Appearance | Clear, yellow to amber, viscous liquid | [5] [15] |

| Color | Yellow to dark yellow | [15] [26] |

| Odor | Odorless or nearly odorless | [5] [15] [26] |

| Melting Point | -20°C | [17] [26] [27] |

| Boiling Point | 140-145°C | [9] [26] [27] |

| Density (25°C) | 0.984 g/mL | [17] [26] |

| Refractive Index | 1.525-1.528 | [26] [27] |

| Flash Point | >113°C (closed cup) | [17] [26] |

The refractive index of phytonadiol measures between 1.525 and 1.528 at 25°C [26] [27]. The flash point exceeds 113°C when measured using the closed cup method, indicating relatively low volatility [17] [26]. Optical rotation measurements reveal a specific rotation of -0.28° when dissolved in dioxane [26].

Solubility characteristics demonstrate that phytonadiol is insoluble in water but exhibits varying degrees of solubility in organic solvents [5] [15] [26] [29]. The compound shows high solubility in chloroform, ether, and vegetable oils [5] [15] [26] [29]. It demonstrates miscibility with acetone, hexane, petroleum ether, dioxane, and benzene [26]. Ethanol and methanol provide only slight solubility for the compound [5] [15] [26] [29].

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Insoluble | [5] [15] [26] [29] |

| Ethanol | Slightly soluble | [5] [15] [26] |

| Chloroform | Soluble | [5] [15] [26] [29] |

| Ether | Soluble | [26] [29] |

| Vegetable oils | Miscible | [26] [29] |

| Acetone | Miscible | [26] [29] |

Stability properties reveal that phytonadiol remains stable when exposed to air and exhibits resistance to dilute acids [27] [30]. However, the compound demonstrates marked instability when exposed to light, undergoing rapid photodecomposition [26] [27] [30]. Heat stability persists up to 120°C, beyond which thermal decomposition occurs [26] [27]. Alkaline solutions and reducing agents cause destruction of the compound [27]. Storage recommendations specify temperatures below 15°C for optimal stability, with unopened containers maintaining stability for up to 36 months under appropriate conditions [27].

Spectroscopic Characteristics

Ultraviolet-visible spectroscopy of phytonadiol reveals characteristic absorption properties that distinguish this compound from related vitamin K analogues [16]. The primary absorption maximum occurs at 248 nanometers with a molar extinction coefficient of 18,600 M⁻¹cm⁻¹ when measured in ethanol [16]. This absorption band corresponds to the π→π* electronic transitions within the naphthoquinone chromophore [16]. The yellow coloration observed in phytonadiol solutions results from this ultraviolet absorption extending into the visible spectrum [3].

Mass spectrometry analysis provides detailed fragmentation patterns that facilitate structural identification and purity assessment [1] [4]. The molecular ion peak appears at m/z 450, corresponding to the molecular weight of the compound [1] [4]. Electrospray ionization mass spectrometry generates various characteristic fragment ions, including a prominent peak at m/z 170.0600 [1] [4]. Collision cross section measurements yield values of 216.1 Ų for the [M+H]⁺ ion and 211.81 Ų for the [M-H]⁻ ion [1].

| Spectroscopic Technique | Key Parameters | Reference |

|---|---|---|

| UV-Visible Spectroscopy | λmax = 248 nm (ε = 18,600 M⁻¹cm⁻¹) in ethanol | [16] |

| Mass Spectrometry | Molecular ion peak at m/z 450 | [1] [4] |

| ESI-MS Fragmentation | Fragment ions including m/z 170.0600 | [1] [4] |

| Collision Cross Section | 216.1 Ų [M+H]⁺, 211.81 Ų [M-H]⁻ | [1] |

Nuclear magnetic resonance spectroscopy reveals complex splitting patterns attributable to the extensive phytyl sidechain structure [20]. Proton nuclear magnetic resonance spectra display multiple overlapping multiplets arising from the methylene and methyl groups within the isoprenoid chain [20]. Carbon-13 nuclear magnetic resonance spectroscopy differentiates between the aromatic carbons of the naphthoquinone ring system and the aliphatic carbons of the phytyl substituent [20].

Infrared spectroscopy identifies characteristic absorption bands corresponding to the functional groups present in phytonadiol [21]. The carbonyl stretching vibrations of the quinone system produce distinctive peaks in the infrared spectrum [21]. Additional absorption bands arise from carbon-carbon double bond stretching and carbon-hydrogen stretching vibrations throughout the molecule [21].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types